molecular formula C8H7ClN2 B8298690 N-Amino-3-chloro-1H-indole

N-Amino-3-chloro-1H-indole

Cat. No.: B8298690
M. Wt: 166.61 g/mol
InChI Key: PQAJXVYSNSPYIQ-UHFFFAOYSA-N
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Description

N-Amino-3-chloro-1H-indole is a high-purity chemical reagent designed for advanced research and development. This compound belongs to the indole class of heterocyclic aromatics, a scaffold renowned for its broad-spectrum biological potential and prevalence in medicinal chemistry . The strategic substitution with both amino and chloro functional groups on the indole nucleus makes it a highly versatile and valuable synthetic intermediate for constructing more complex, bioactive molecules . Researchers can leverage this compound to explore its intrinsic properties and as a precursor in drug discovery programs. Indole derivatives are extensively investigated for their diverse pharmacological activities, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antitubercular properties . The amino group, in particular, offers a reactive handle for further functionalization, enabling the synthesis of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly intended for research applications in laboratory settings. It is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

3-chloroindol-1-amine

InChI

InChI=1S/C8H7ClN2/c9-7-5-11(10)8-4-2-1-3-6(7)8/h1-5H,10H2

InChI Key

PQAJXVYSNSPYIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2N)Cl

Origin of Product

United States

Chemical and Physical Properties

Table 1: of Selected Chlorinated Indole (B1671886) Derivatives

Property3-Chloro-1H-indole3-chloro-1H-indol-7-amineN-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide
Molecular Formula C8H6ClN nih.govC8H7ClN2 C16H15ClN2O evitachem.com
Molecular Weight 151.59 g/mol nih.gov166.608 g/mol 286.75 g/mol evitachem.com
XLogP3 3.2 nih.gov--
Polar Surface Area 15.8 Ų nih.gov41.81 Ų -
Density -1.4 ± 0.1 g/cm³ -
Boiling Point -387.5 ± 22.0 °C at 760 mmHg -
Flash Point -188.2 ± 22.3 °C -
InChI Key -SLBNABPPSZSXHN-UHFFFAOYSA-N OCCPOGKWTGPDMN-UHFFFAOYSA-N evitachem.com

Spectroscopic Data

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton framework of a molecule.

Table 2: ¹H-NMR and ¹³C-NMR Data for Related Chloro-Indole Derivatives

Compound¹H-NMR (δ ppm)¹³C-NMR (δ ppm)Source
3-Chloro-1H-indole-2-carbohydrazide Aromatic protons at 6.3–7.7; NH signals at 11.29–11.52166.2 (C=O), 138.5 (C-Cl), 134.7, 127.9, 124.3, 122.8, 119.4, 116.2 (ArC), 162.1 (C=N)
3-Chloro-1-tosyl-2-(trifluoromethyl)-1H-indole 8.29 (d, 1H), 7.69 (d, 2H), 7.62 (d, 1H), 7.54 (ddd, 1H), 7.42–7.35 (m, 1H), 7.18 (d, 2H), 2.32 (s, 3H)145.7, 136.5, 134.3, 129.8, 128.9, 127.06, 127.02, 125.0, 122.3 (q), 121.6 (q), 120.4, 120.2 (q), 116.0, 21.6 nih.gov
N-(3-chloro-4-fluorophenyl)-1H-indole-2-carboxamide 11.79 (s, 1H), 10.40 (s, 1H), 8.09 (dd, 1H), 7.76 (m, 1H), 7.68 (d, 1H), 7.47 (d, 1H), 7.44-7.41 (m, 2H), 7.23 (t, 1H), 7.07 (t, 1H)- tandfonline.com

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for a Related Chloro-Indole Derivative

CompoundIonization Methodm/z (calculated)m/z (found)Source
3-Chloro-1H-indole-2-carbohydrazide HRMS (ESI)224.0225 [M+H]⁺224.0228

Infrared Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule.

Table 4: IR Spectroscopy Data for Related Chloro-Indole Derivatives

CompoundKey IR Peaks (cm⁻¹)Source
3-Chloro-1H-indole-2-carbohydrazide 1716 (C=O), 1329 (C–N)
N-(3-chloro-4-fluorophenyl)-1H-indole-2-carboxamide 1651 (CO), 3322 (amide NH), 3405 (indole NH) tandfonline.com
9-(3-Chloro-1H-indole-2-yl)-4-oxo-7(p-tolylamino)-(3H)-pyrimido[4′,5′:4,5]thieno[2,3-d]pyrimidine 3372, 3256, 3056, 2974, 1668 nih.gov

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of substituted indoles can be achieved through various strategies. While a direct synthesis for this compound is not detailed in the provided search results, methods for preparing related structures offer insights. For instance, 3-chloroindoles can be synthesized by the electrophilic chlorination of an indole (B1671886) precursor using reagents like N-chlorosuccinimide (NCS). nih.gov The synthesis of N-aminoindoles can be accomplished through methods like the reaction of indolines with nitrosobenzenes under Brønsted acid catalysis. rsc.org A plausible route to this compound could involve the N-amination of a pre-functionalized 3-chloroindole or the chlorination of an N-aminoindole.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Key Chemical Reactions

This compound is expected to undergo a variety of chemical reactions at its functional groups. The N-amino group can participate in N-N bond-forming reactions, such as the synthesis of N-aryl-1-aminoindoles. rsc.org It can also be a substrate for the synthesis of N-N axially chiral indoles through reactions like organocatalytic asymmetric Paal–Knorr reactions with 1,4-diketones. researchgate.net The chlorine atom at the C3 position can be involved in substitution reactions or serve as a handle for metal-catalyzed cross-coupling reactions to introduce further complexity into the molecule. nih.gov

Role As a Building Block in Organic Synthesis

Application in the Synthesis of Fused Heterocyclic Systems

The reactivity of both the N-amino and 3-chloro positions allows for the construction of fused heterocyclic systems. For example, the N-amino group can be used to form a new pyrrole (B145914) ring, leading to N-pyrrolylindoles. researchgate.net The 3-chloro substituent can be a precursor for intramolecular cyclization reactions, leading to the formation of various fused indole (B1671886) derivatives. While specific examples for this compound are not provided, the general reactivity patterns of N-aminoindoles and 3-chloroindoles suggest its potential in this area.

Density Functional Theory (DFT) Applications

Utility in the Synthesis of Substituted Indole Derivatives

This compound serves as a versatile platform for accessing a wide range of substituted indoles. The N-amino group can be acylated to produce N-acyl-N-aminoindoles, which are themselves valuable synthetic intermediates. rsc.org The 3-chloro position can be functionalized through various cross-coupling methodologies, allowing for the introduction of alkyl, aryl, and other groups. acs.org This modularity is highly advantageous for the creation of compound libraries for screening in drug discovery and materials science.

Crystal Structure Information

The three-dimensional arrangement of atoms in a molecule, determined by X-ray crystallography, provides invaluable insights into its properties and interactions. While the crystal structure of N-Amino-3-chloro-1H-indole itself is not available in the search results, data for a complex containing a 3-chloro-1H-indol-7-amine moiety has been reported.

Table 5: Crystal Structure Data for a Complex Containing a 3-Chloro-1H-indol-7-amine Moiety

ParameterValueSource
PDB ID 3ENS rcsb.orgpdbj.org
Method X-RAY DIFFRACTION rcsb.org
Resolution 2.30 Å rcsb.org
R-Value Free 0.286 rcsb.org
R-Value Work 0.223 rcsb.org
Key Interactions The indole (B1671886) group hydrogen-bonds with the carbonyl of Gly218, and the 3-chloro substituent interacts with Tyr228. rcsb.orgpdbj.org

This structural information highlights how the chloro-substituted indole core can be strategically employed to achieve specific interactions within a protein binding site. rcsb.orgpdbj.org

Conclusion

N-Amino-3-chloro-1H-indole represents a strategically important and versatile building block in contemporary indole (B1671886) chemistry. Its unique combination of an N-amino group and a C3-chloro substituent provides multiple avenues for synthetic transformations, enabling the construction of complex and diverse molecular architectures. The foundational significance of the indole pharmacophore in medicinal chemistry, coupled with the synthetic utility of this specifically substituted derivative, underscores its potential for the development of novel compounds with tailored biological activities. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully exploit its potential in organic and medicinal chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-Amino-3-chloro-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of indole derivatives often involves alkylation or functionalization of the indole core. For example, microwave-assisted alkylation (e.g., using 1-bromo-3-chloropropane) under basic conditions (e.g., potassium hydroxide) can improve reaction efficiency, as demonstrated in the synthesis of 1-(3-chloropropyl)-2-phenyl-1H-indole . Purification via column chromatography (silica gel, Rf = 0.72) ensures high yields. Optimization should focus on solvent choice, reaction time, and catalyst loading, with monitoring by TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Analytical techniques such as HPLC (≥95% purity threshold) and NMR spectroscopy are critical. For instance, HPLC with UV detection at 254 nm can quantify impurities, while <sup>1</sup>H/<sup>13</sup>C NMR confirms substituent positions (e.g., chloro and amino groups at C3 and N1, respectively) . Mass spectrometry (MS) further validates molecular weight, with fragmentation patterns aligning with expected derivatives.

Q. What spectroscopic databases or tools are recommended for characterizing indole derivatives like this compound?

  • Methodological Answer : The NIST Chemistry WebBook provides standardized IR, MS, and NMR spectra for indole derivatives . For novel compounds, compare experimental spectra (e.g., IR carbonyl stretches at ~1700 cm<sup>-1</sup>) with analogous structures like 5-Chloro-1H-indole-3-carboxylic acid . Computational tools (e.g., Gaussian for DFT calculations) can predict spectroscopic properties for validation.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL/SHELXS software is the gold standard for determining bond lengths, angles, and intermolecular interactions . For example, the indole ring’s planarity and chloro/amino group orientations can be confirmed via refinement against high-resolution data (R-factor < 0.05). Twinning or low-resolution data may require SHELXPRO for macromolecular adaptations.

Q. What strategies address contradictory bioactivity data in studies of this compound analogs?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Standardize protocols using dose-response curves (IC50 values) and control compounds (e.g., bisindolylmaleimide inhibitors ). Cross-validate results via orthogonal assays: enzyme inhibition (e.g., kinase assays) and cell-based viability tests (MTT assays). Meta-analyses of literature (e.g., systematic reviews ) can contextualize findings.

Q. What computational approaches predict the reactivity and regioselectivity of this compound in further functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution patterns. For instance, the amino group at N1 directs electrophiles to C2 or C5 positions, while the chloro group at C3 deactivates C4. Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., enzyme active sites ), guiding rational design.

Q. How can synthetic byproducts or degradation products of this compound be identified and mitigated?

  • Methodological Answer : High-resolution LC-MS/MS detects trace byproducts (e.g., dehalogenated or oxidized species). Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines reveal degradation pathways. Use scavengers (e.g., antioxidants) or inert atmospheres (N2) during synthesis to suppress side reactions.

Methodological Considerations for Data Interpretation

Q. How should researchers handle variability in synthetic yields across different batches of this compound?

  • Methodological Answer : Statistical Design of Experiments (DoE) identifies critical factors (e.g., temperature, reagent stoichiometry). For example, a Central Composite Design optimizes microwave-assisted reactions . Batch-to-batch variability is minimized by rigorous quality control (QC) protocols, including in-process checks (e.g., reaction monitoring via FTIR).

Q. What ethical and methodological standards apply to reporting bioactivity data for novel indole derivatives?

  • Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose assay conditions (e.g., cell lines, incubation times) and negative controls to ensure reproducibility . Pre-register studies on platforms like Open Science Framework to reduce publication bias.

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